molecular formula C11H17N3O2 B14793468 2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide

2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B14793468
M. Wt: 223.27 g/mol
InChI Key: QLAIMNOZBBOJDP-UHFFFAOYSA-N
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Description

2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both hydroxy and amino functional groups, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, are common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with active sites, thereby inhibiting or modulating the activity of these targets. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-14(7-8-15)10-6-4-3-5-9(10)11(12)13-16/h3-6,15-16H,2,7-8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAIMNOZBBOJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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